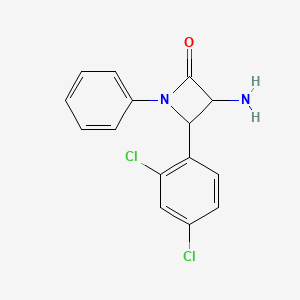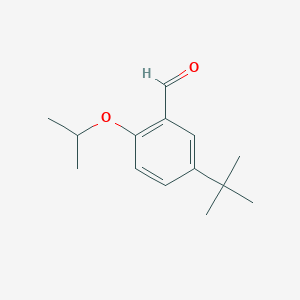
5-(t-Butyl)-2-isopropoxybenZaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butyl)-2-isopropoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group at the fifth position, an isopropoxy group at the second position, and an aldehyde group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butyl)-2-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-isopropoxybenzaldehyde.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Oxidation: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation or the use of manganese dioxide.
Industrial Production Methods: Industrial production of 5-(Tert-butyl)-2-isopropoxybenzaldehyde may involve large-scale Friedel-Crafts alkylation followed by controlled oxidation processes. The choice of reagents and conditions is optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 5-(Tert-butyl)-2-isopropoxybenzoic acid.
Reduction: 5-(Tert-butyl)-2-isopropoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Tert-butyl)-2-isopropoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of derivatives of 5-(Tert-butyl)-2-isopropoxybenzaldehyde is ongoing. It may serve as a precursor for compounds with potential pharmaceutical applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 5-(Tert-butyl)-2-isopropoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The tert-butyl and isopropoxy groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-Isopropoxybenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered.
5-Tert-butylbenzaldehyde: Lacks the isopropoxy group, affecting its solubility and reactivity.
2,5-Dimethoxybenzaldehyde: Features methoxy groups instead of isopropoxy and tert-butyl groups, leading to different electronic effects.
Uniqueness: 5-(Tert-butyl)-2-isopropoxybenzaldehyde is unique due to the combination of the bulky tert-butyl group and the electron-donating isopropoxy group. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
5-tert-butyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-7-6-12(14(3,4)5)8-11(13)9-15/h6-10H,1-5H3 |
Clé InChI |
UVTNQQVAJFWFPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)
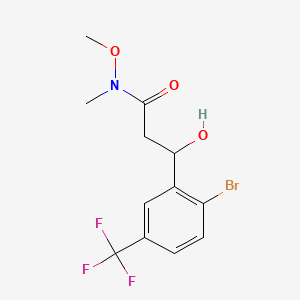
![5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
![Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)


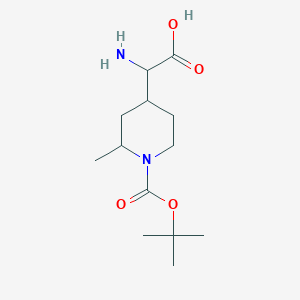

![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
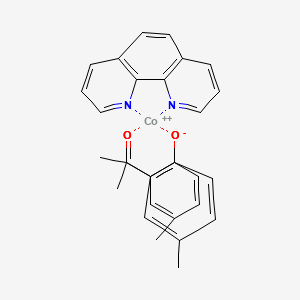
![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)
